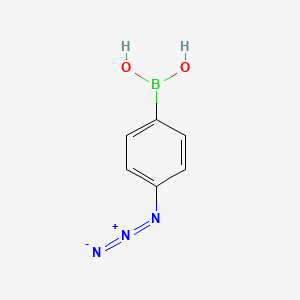
(4-Azidophenyl)boronicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Azidophenyl)boronic acid is a versatile compound that features both boronic acid and azide functional groups. This unique combination makes it a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The azide group also allows for further chemical transformations, such as click chemistry, which is widely used for introducing diverse functionalities.
準備方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (4-Azidophenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester . This process typically uses mild and functional group-tolerant reaction conditions, making it suitable for a wide range of applications .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters, which are made by dehydrating boric acid with alcohols . The resulting boronic esters can then be converted into boronic acids through various chemical reactions .
化学反応の分析
Types of Reactions: (4-Azidophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is facilitated by palladium catalysts.
Click Chemistry: The azide group can participate in click chemistry reactions to introduce various functionalities.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically uses palladium catalysts and bases like potassium acetate.
Click Chemistry: Often employs copper(I) catalysts and alkynes.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Click Chemistry: Forms triazole-linked compounds.
科学的研究の応用
(4-Azidophenyl)boronic acid is used in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing complex organic molecules.
Bioconjugation: For attaching molecules to biological targets like proteins or antibodies.
Drug Discovery: In the synthesis of bioactive molecules for drug discovery efforts.
Biological Imaging: Construction of fluorescent probes by attaching fluorophores to the azide group.
Materials Science: Development of photoactive materials by incorporating the (4-Azidophenyl) group into polymers.
作用機序
The mechanism of action of (4-Azidophenyl)boronic acid involves its ability to form reversible covalent bonds with biomolecules containing cis-diols through the boronic acid group. This allows for selective attachment to target biomolecules, which can then be further manipulated using the azide group for additional conjugation through click chemistry. This dual functionality makes it a powerful tool for bioconjugation and other applications.
類似化合物との比較
4-Iodophenylboronic acid: Used in similar Suzuki-Miyaura coupling reactions but lacks the azide group, limiting its versatility.
4-Bromophenylboronic acid: Another similar compound used in coupling reactions but also lacks the azide group.
Uniqueness: (4-Azidophenyl)boronic acid’s uniqueness lies in its dual functional groups, which allow it to participate in a broader range of chemical reactions and applications compared to its counterparts.
特性
分子式 |
C6H6BN3O2 |
|---|---|
分子量 |
162.94 g/mol |
IUPAC名 |
(4-azidophenyl)boronic acid |
InChI |
InChI=1S/C6H6BN3O2/c8-10-9-6-3-1-5(2-4-6)7(11)12/h1-4,11-12H |
InChIキー |
OQZNOWMXHUVPQW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)N=[N+]=[N-])(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


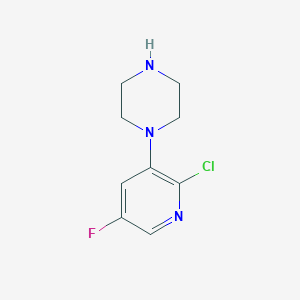

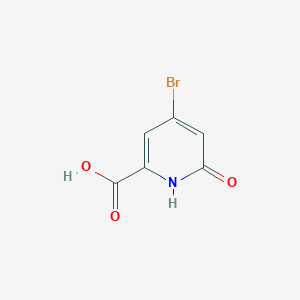
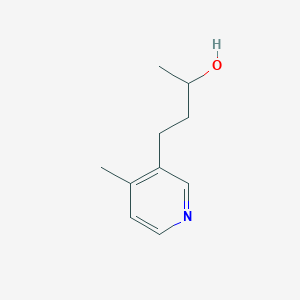

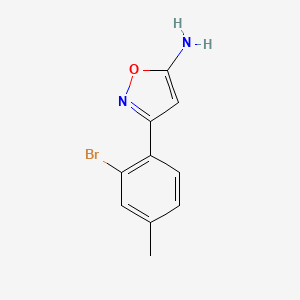
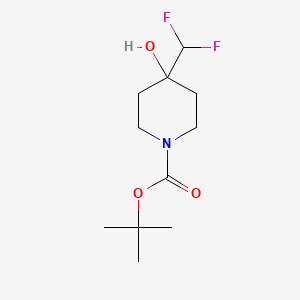

![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride](/img/structure/B13556103.png)
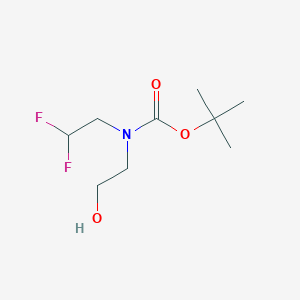
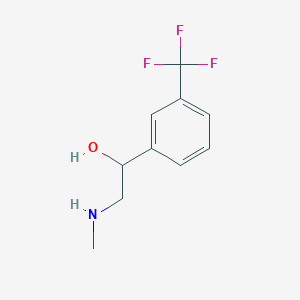
![3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13556121.png)
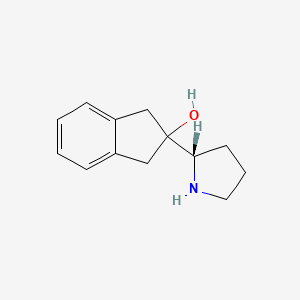
![4-[4-(Propan-2-yl)phenyl]butanal](/img/structure/B13556131.png)
